molecular formula C11H14O2 B6255334 methyl 4-ethyl-3-methylbenzoate CAS No. 1822663-64-8

methyl 4-ethyl-3-methylbenzoate

Cat. No.: B6255334
CAS No.: 1822663-64-8
M. Wt: 178.2
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Description

Methyl 4-ethyl-3-methylbenzoate is an aromatic ester characterized by a benzoate core substituted with ethyl and methyl groups at the 4- and 3-positions, respectively. The compound’s structure combines lipophilic alkyl substituents with the polar ester functional group, influencing its physicochemical and biological properties. For instance, methyl 4-(di-3-indolyl)methylbenzoate () shares the benzoate ester framework, and its crystal structure analysis reveals how substituent bulkiness affects molecular packing and intermolecular interactions.

Properties

CAS No.

1822663-64-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyl-3-methylbenzoate can be synthesized through the esterification of 4-ethyl-3-methylbenzoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-ethyl-3-methylbenzoic acid and methanol into a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution on the benzene ring.

Major Products

    Oxidation: 4-ethyl-3-methylbenzoic acid.

    Reduction: 4-ethyl-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-ethyl-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and formulation.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-3-methylbenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structural similarity is often assessed using molecular fingerprints and Tanimoto coefficients (). Key analogs of methyl 4-ethyl-3-methylbenzoate include:

Compound Name Substituents Similarity Index Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-amino-4-(methylamino)benzoate 3-NH₂, 4-NHCH₃ 1.00 ~194.2 High polarity; potential drug intermediate
Methyl 4-amino-3-hydroxybenzoate 4-NH₂, 3-OH 0.96 ~167.1 Enhanced solubility; bioactive
Methyl 4-benzyloxy-3-methoxybenzoate 4-OBn, 3-OCH₃ N/A ~286.3 Lipophilic; used in synthetic chemistry
Methyl 3-isobutoxy-4-nitrobenzoate 3-OCH₂CH(CH₃)₂, 4-NO₂ N/A ~253.3 Nitro group enhances reactivity

Key Observations :

  • Alkyl vs. Polar Groups: Ethyl/methyl substituents (lipophilic) contrast with amino or hydroxyl groups (polar), altering solubility and bioavailability.
  • Positional Effects : Substituent positions (e.g., 3 vs. 4) significantly impact steric hindrance and electronic effects. For example, a corrigendum in highlights how misassignment of substituent positions (e.g., methoxy vs. hydroxy) can fundamentally alter compound identity and properties.

Physicochemical Properties

  • Solubility: Lipophilic alkyl groups (ethyl, methyl) reduce aqueous solubility compared to polar analogs like methyl 4-amino-3-hydroxybenzoate ().
  • Extrapolating this, the compound’s CMC is expected to be higher than surfactants with long alkyl chains but lower than hydrophilic derivatives.
  • Crystallinity : Bulky substituents (e.g., ethyl, indolyl in ) disrupt crystal packing, leading to lower melting points compared to planar analogs.

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